N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring, a pyrrolidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with pyrrolidine to form 2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethanol.
Cyclization: The intermediate is then subjected to cyclization with thiophene-2-carboxylic acid chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
- N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with benzene or furan rings. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research.
Properties
Molecular Formula |
C17H19ClN2OS |
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Molecular Weight |
334.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H19ClN2OS/c18-14-7-2-1-6-13(14)15(20-9-3-4-10-20)12-19-17(21)16-8-5-11-22-16/h1-2,5-8,11,15H,3-4,9-10,12H2,(H,19,21) |
InChI Key |
YLAXVJJLLJSDHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CS2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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